
BIo-11-dUTP tetralithium salt
Overview
Description
Biotin-11-dUTP tetralithium salt (C₂₄H₄₁N₆O₁₇P₃S·4Li, MW: 886.41) is a biotinylated nucleotide analog where biotin is conjugated to the 11th position of deoxyuridine triphosphate (dUTP) via a spacer arm . This modification allows its incorporation into DNA during polymerase-driven reactions, enabling biotin-streptavidin-based detection, purification, or visualization of nucleic acids. Its primary applications include:
- Non-radioactive labeling in PCR, in situ hybridization, and next-generation sequencing .
- Chromosome mapping and gene expression analysis via affinity capture .
- Single-molecule studies due to high biotin-avidin binding specificity (~10⁻¹⁵ M affinity) .
The tetralithium salt formulation enhances solubility in aqueous buffers (pH 7.5), critical for enzymatic compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:
Activation of dUTP: dUTP is activated using a suitable activating agent such as carbodiimide.
Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an 11-carbon linker. This coupling reaction is usually carried out in an aqueous buffer at a controlled pH.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control tests, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
BIo-11-dUTP tetralithium salt primarily undergoes enzymatic incorporation into DNA during various molecular biology techniques. The key reactions include:
Incorporation into DNA: The compound is incorporated into DNA strands by enzymes such as DNA polymerase during PCR, nick translation, and random priming.
Binding Reactions: The biotin moiety of this compound binds strongly to avidin or streptavidin, forming a stable complex
Common Reagents and Conditions
Enzymes: DNA polymerase, Taq DNA polymerase, Klenow fragment, and reverse transcriptase.
Buffers: Tris-HCl buffer, magnesium chloride, and potassium chloride.
Conditions: Reactions are typically carried out at temperatures ranging from 37°C to 72°C, depending on the specific enzyme used
Major Products Formed
The major product formed from the incorporation of this compound into DNA is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods .
Scientific Research Applications
DNA Labeling
Bio-11-dUTP is primarily used for labeling DNA in various assays. It can be incorporated into DNA strands through several enzymatic methods:
- Nick Translation : This technique replaces dTTP with Bio-11-dUTP in a DNA template, allowing for the incorporation of biotin labels into the DNA strand.
- Random Priming : In this method, random primers are used to synthesize new DNA strands incorporating Bio-11-dUTP.
- 3′-End Labeling : Bio-11-dUTP can be added to the 3′ end of DNA molecules using terminal deoxynucleotidyl transferase.
PCR Amplification
Bio-11-dUTP can substitute for dTTP during PCR amplification. Studies indicate that incorporating varying ratios of Bio-11-dUTP can enhance labeling efficiency compared to traditional methods. For instance, when 25%, 50%, or 75% of dTTP is replaced with Bio-11-dUTP, significant increases in yield were observed, although adjustments in thermal cycling parameters were necessary to optimize results .
cDNA Synthesis
In reverse transcription reactions, Bio-11-dUTP serves as a substitute for dTTP, allowing researchers to produce biotin-labeled cDNA from RNA templates. This application is crucial for downstream analysis and detection using streptavidin-based methods.
In Situ Hybridization
Bio-11-dUTP is utilized in in situ hybridization techniques to label nucleic acid probes. The biotin label allows for the detection of specific RNA or DNA sequences within tissue sections or cells, providing insights into gene expression patterns.
Comparative Data Table
Application | Method | Efficiency | Notes |
---|---|---|---|
DNA Labeling | Nick Translation | High | Effective for creating labeled probes |
PCR Amplification | Substitution for dTTP | Varies with concentration | Optimal ratio recommended |
cDNA Synthesis | Reverse Transcription | High yield | Useful for detecting gene expression |
In Situ Hybridization | Biotin-labeled probes | Sensitive detection | Requires streptavidin conjugates |
Case Study 1: PCR Optimization
A study conducted by Bode Technology demonstrated the use of Bio-11-dUTP in PCR where various concentrations were tested. The results indicated that increasing the proportion of Bio-11-dUTP enhanced the labeling efficiency but required careful optimization of thermal cycling conditions to maintain yield .
Case Study 2: In Situ Hybridization
Research published in the Journal of Molecular Biology utilized Bio-11-dUTP for in situ hybridization to detect specific mRNA sequences in plant tissues. The study highlighted that using biotin-labeled probes allowed for clearer visualization and quantification of gene expression compared to traditional methods .
Mechanism of Action
The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerase enzymes. The biotin moiety attached to the deoxyuridine triphosphate allows for the subsequent binding of avidin or streptavidin, facilitating the detection and analysis of the labeled DNA. The 11-carbon linker between the biotin and dUTP ensures optimal interaction with avidin or streptavidin, enhancing the sensitivity and specificity of the detection methods .
Comparison with Similar Compounds
Biotinylated Nucleotide Analogs
Table 1: Key Biotinylated dNTPs
Key Differences :
- Position of Biotinylation : Biotin-11-dUTP (C11) vs. Biotin-16-dUTP (C16). The latter’s extended spacer may reduce steric interference in bulky enzyme complexes .
- Nucleotide Type : Biotin-11-dUTP (DNA-specific) vs. Biotin-11-UTP (RNA-specific). UTP derivatives are used in transcription assays, whereas dUTP analogs are polymerase-compatible .
Non-Biotin Labeled Nucleotides
Table 2: Alternative Labeling Systems
Key Insights :
- Biotin-11-dUTP outperforms fluorescein-labeled analogs in sensitivity due to signal amplification via streptavidin-enzyme conjugates .
- DIG-11-dUTP is preferred in multiplex assays where biotin-streptavidin systems may cross-react .
Other Tetralithium Salts in Biochemistry
Table 3: Functional Tetralithium Salts
Contrast :
- ATPγS is a mechanistic probe for ATP-dependent enzymes, while Biotin-11-dUTP serves as a functional substrate in DNA synthesis .
Research Findings and Limitations
- Incorporation Efficiency : Biotin-11-dUTP is efficiently incorporated by Taq polymerase but may inhibit reverse transcriptases at high concentrations .
- Stability : The tetralithium salt form enhances shelf life (>2 years at -20°C) compared to sodium/potassium salts .
- Limitations : Biotinylation at C11 can reduce polymerase processivity in long-template amplifications, necessitating optimization with C16 analogs .
Biological Activity
Biotin-11-dUTP (Biotin-11-2′-deoxyuridine-5′-triphosphate, tetralithium salt) is a biotin-labeled nucleotide that plays a significant role in molecular biology, particularly in non-radioactive DNA labeling and various enzymatic reactions. This compound is characterized by its unique structure, which includes an 11-atom linker connecting biotin to the deoxyuridine triphosphate (dUTP) moiety. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
Biotin-11-dUTP has the following chemical formula:
- Molecular Weight : 1267.43 g/mol
- Purity : ≥ 95% (HPLC)
- Storage Conditions : -20°C in a buffer of 10 mM Tris-HCl, pH 7.5, with 1 mM EDTA
The compound's structure allows for efficient interaction with avidin or streptavidin, making it highly effective for various labeling applications.
Biological Applications
Biotin-11-dUTP is utilized in several key biological processes:
- DNA Labeling : It is primarily used for non-radioactive labeling of DNA. The biotin moiety allows for easy detection and purification via streptavidin-based techniques.
- Nick Translation : This method involves the incorporation of biotin-11-dUTP into DNA during the nick translation process, enabling the labeling of DNA fragments.
- 3′-End Labeling : The compound can be added to the 3′ ends of DNA strands, facilitating various downstream applications such as sequencing and hybridization assays.
- cDNA Synthesis and Primer Extension Reactions : Biotin-11-dUTP can replace dUTP in reverse transcription reactions, allowing for the generation of labeled cDNA.
Case Study 1: Non-Radioactive Labeling Techniques
A study highlighted the effectiveness of biotin-11-dUTP in non-radioactive labeling methods compared to traditional radioactive isotopes. The researchers demonstrated that biotin-labeled DNA could be efficiently detected using streptavidin-conjugated enzymes, yielding results comparable to those obtained with radioactive labels but with enhanced safety and ease of use .
Case Study 2: Application in Apoptosis Assays
In apoptosis assays, biotin-11-dUTP has been employed to label fragmented DNA resulting from apoptotic processes. The labeled DNA can then be visualized using fluorescent detection methods, providing insights into cellular apoptosis mechanisms . This application showcases the compound's versatility in studying biological pathways.
Comparative Analysis of Nucleotide Labeling Agents
The following table summarizes key characteristics of various biotin-labeled nucleotides, including biotin-11-dUTP:
Compound | Linker Length | Primary Application | Purity (%) | Storage Conditions |
---|---|---|---|---|
Biotin-11-dUTP | 11 atoms | Non-radioactive DNA labeling | ≥95 | -20°C |
Biotin-16-dUTP | 16 atoms | Non-radioactive DNA labeling | ≥95 | -20°C |
Biotin-5-dUTP | 5 atoms | RNA labeling | ≥96 | -20°C |
The optimal linker length of biotin-11-dUTP enhances its interaction with avidin, making it particularly suitable for applications requiring strong binding .
Q & A
Basic Research Questions
Q. How can researchers verify the purity and concentration of BIO-11-dUTP tetralithium salt in experimental setups?
- Methodology :
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 260 nm to assess purity. Compare retention times to standards (e.g., unmodified dUTP) to detect contaminants .
- UV-Vis Spectroscopy : Calculate concentration using the molar extinction coefficient (ε) at 260 nm. For modified nucleotides like BIO-11-dUTP, adjust ε based on the biotin moiety’s contribution (empirically validated via calibration curves) .
- Mass Spectrometry : Confirm molecular weight (MW: ~902.5 g/mol) for batch-specific validation .
Q. What are the optimal enzymatic conditions for incorporating BIO-11-dUTP into DNA probes?
- Methodology :
- Polymerase Selection : Use Taq or Klenow polymerase for nick translation or random priming. Avoid enzymes with proofreading activity (e.g., Pfu), which may exclude modified nucleotides .
- Buffer Optimization : Maintain pH 7.5–8.0 (Tris-HCl) and 1–2 mM MgCl₂ to stabilize polymerase activity. Include DTT (1 mM) to reduce disulfide bonds in biotin tags .
- Incorporation Efficiency : Quantify via gel electrophoresis (e.g., agarose gel with SYBR Gold) or streptavidin-based dot-blot assays .
Advanced Research Questions
Q. How can researchers troubleshoot low incorporation efficiency of BIO-11-dUTP in in situ hybridization assays?
- Methodology :
- Enzyme Compatibility : Verify that reverse transcriptase or DNA polymerase tolerates biotin-11 modifications. Test alternatives like SuperScript™ III, which is engineered for modified nucleotide incorporation .
- Competitive Inhibition : Titrate BIO-11-dUTP against endogenous dTTP (e.g., 1:3 molar ratio) to minimize steric hindrance while maintaining labeling intensity .
- Post-Labeling Validation : Use fluorescence microscopy with streptavidin-Cy3 conjugates to confirm probe localization in fixed cells .
Q. What strategies resolve contradictions in data when BIO-11-dUTP incorporation interferes with downstream assays (e.g., PCR amplification)?
- Methodology :
- Thermal Stability Analysis : Perform melting curve analysis to assess if biotinylation alters DNA duplex stability (Tm shifts >2°C indicate interference) .
- PCR Optimization : Increase primer concentration (1.5× standard) or use high-fidelity polymerases to overcome steric effects. Pre-treat templates with streptavidin magnetic beads to remove unincorporated BIO-11-dUTP .
- Negative Controls : Include reactions without BIO-11-dUTP to distinguish between assay-specific artifacts and true signal .
Q. How can BIO-11-dUTP be integrated into CRISPR-based genomic labeling workflows while maintaining editing efficiency?
- Methodology :
- Co-Delivery Systems : Use electroporation or lipid nanoparticles to deliver CRISPR-Cas9 ribonucleoproteins (RNPs) alongside BIO-11-dUTP. Monitor HDR (homology-directed repair) efficiency via qPCR .
- Time-Course Experiments : Pulse-label cells with BIO-11-dUTP 24–48 hours post-transfection to avoid Cas9 nuclease inhibition .
- Multiplex Detection : Combine biotin-streptavidin signals with fluorescent dUTP analogs (e.g., Fluorescein-12-UTP) for dual-labeling validation .
Q. Methodological Best Practices
Q. What protocols ensure stable storage and reconstitution of this compound?
- Storage : Aliquot and store at −20°C in pH 7.5 Tris-HCL buffer to prevent hydrolysis. Avoid freeze-thaw cycles (>3 cycles reduce activity by ~15%) .
- Reconstitution : Centrifuge lyophilized powder at 10,000 × g for 2 min before resuspending to avoid particulate contamination .
Q. How should researchers design controls for experiments involving BIO-11-dUTP in kinetic studies of DNA repair?
- Positive Controls : Use unmodified dUTP to establish baseline incorporation rates .
- Negative Controls : Omit nucleotides or use non-hydrolyzable analogs (e.g., AMP-PNP) to validate ATPase dependency .
- Statistical Models : Apply ANOVA or linear regression to compare repair kinetics across treatment groups, accounting for batch-to-batch variability in BIO-11-dUTP purity .
Properties
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWLQSTMVVCQV-MAKHBLPBSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Li4N6O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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